4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose
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Overview
Description
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is a synthetic compound used primarily as a substrate for the enzymatic study of chitinase and lysozyme. It is a derivative of chitotriose, which is a trisaccharide composed of three N-acetylglucosamine units. The compound is characterized by the presence of a 4-nitrophenyl group, which allows for the chromogenic detection of enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose typically involves the acetylation of chitotriose followed by the introduction of the 4-nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the acetylated chitotriose with 4-nitrophenol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation of chitotriose and coupling with 4-nitrophenol. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase and lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol as a chromogenic product .
Common Reagents and Conditions
Hydrolysis: The hydrolysis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is typically carried out in an acidic environment (pH 4.8) at 37°C.
Major Products
Scientific Research Applications
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is widely used in scientific research for the study of chitinase and lysozyme activity. Its applications include:
Biochemical Research: Used as a substrate to measure the enzymatic activity of chitinase and lysozyme in various organisms, including bacteria, fungi, plants, and animals.
Medical Research: Employed in the study of diseases involving chitinase activity, such as asthma and inflammatory conditions.
Drug Development: Investigated for its potential in developing drugs targeting chitinase-related pathways, particularly for anti-inflammatory and anti-microbial therapies.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose involves its hydrolysis by chitinase or lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol. The release of 4-nitrophenol can be quantitatively measured, providing insights into the enzymatic activity and kinetics .
Comparison with Similar Compounds
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is unique due to its specific structure and the presence of the 4-nitrophenyl group, which allows for chromogenic detection. Similar compounds include:
4-Nitrophenyl N-acetyl-b-D-glucosaminide: Used for detecting exochitinase activity.
4-Nitrophenyl N,N’-diacetyl-b-D-chitobioside: Another substrate for chitinase activity detection.
These compounds share similar applications but differ in their specific structures and the types of enzymatic activities they are used to study.
Properties
Molecular Formula |
C30H44N4O18 |
---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m1/s1 |
InChI Key |
UWYYAJFSFHIFNY-WPSUWJFCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
Origin of Product |
United States |
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